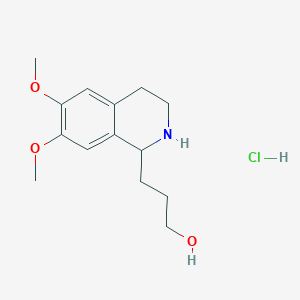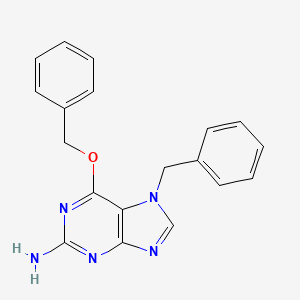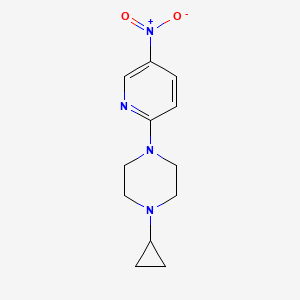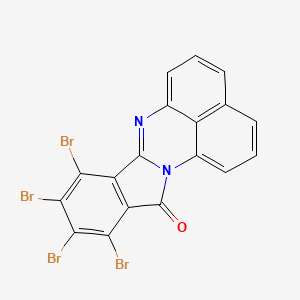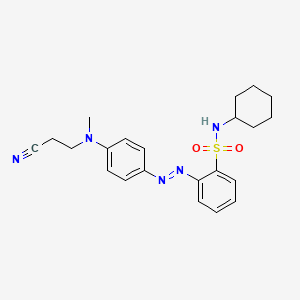
Decylthiuronium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decylthiuronium chloride is a chemical compound with the molecular formula C_10H_22ClN_2S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a decyl group attached to a thiuronium ion, making it a versatile reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decylthiuronium chloride can be synthesized through the reaction of decylamine with thiourea in the presence of hydrochloric acid. The reaction typically proceeds as follows:
Decylamine and Thiourea Reaction: Decylamine (C_10H_21NH_2) is reacted with thiourea (NH_2CSNH_2) in an aqueous solution.
Hydrochloric Acid Addition: Hydrochloric acid (HCl) is added to the reaction mixture to facilitate the formation of this compound.
Purification: The resulting product is purified through recrystallization or other suitable purification methods to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Decylthiuronium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted thiuronium compounds.
Aplicaciones Científicas De Investigación
Decylthiuronium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiuronium salts and other sulfur-containing compounds.
Biology: It is employed in biochemical studies to investigate the role of thiuronium ions in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of decylthiuronium chloride involves its interaction with molecular targets through its thiuronium ion. The thiuronium ion can form strong bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects. The pathways involved may include:
Binding to Nucleophiles: The thiuronium ion can bind to nucleophilic sites on proteins, enzymes, or other biomolecules, affecting their function.
Oxidation-Reduction Reactions: It can participate in redox reactions, altering the oxidative state of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methylthiuronium chloride: Similar structure but with a methyl group instead of a decyl group.
Ethylthiuronium chloride: Contains an ethyl group in place of the decyl group.
Propylthiuronium chloride: Features a propyl group instead of a decyl group.
Uniqueness
Decylthiuronium chloride is unique due to its longer alkyl chain (decyl group), which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications where longer alkyl chains are advantageous.
Propiedades
Número CAS |
5392-26-7 |
|---|---|
Fórmula molecular |
C11H25ClN2S |
Peso molecular |
252.85 g/mol |
Nombre IUPAC |
decyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C11H24N2S.ClH/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;/h2-10H2,1H3,(H3,12,13);1H |
Clave InChI |
DAUFZRZYGIFXSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSC(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


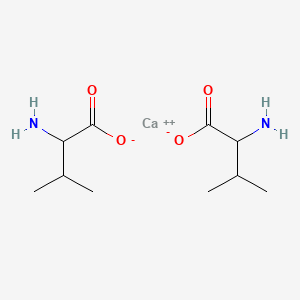
![N-[(3R)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13755429.png)


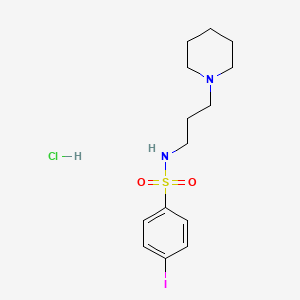
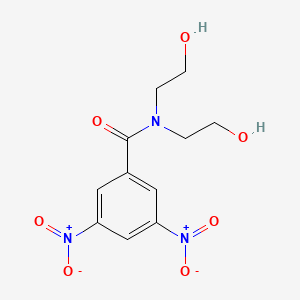

![Pyrrolo[1,2-A]quinoxalin-4-amine](/img/structure/B13755454.png)
![4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B13755455.png)
